Ethyl (2S)-2-amino-3,3,3-trifluoropropanoate, also known as ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, is a fluorinated amino acid derivative with significant applications in medicinal chemistry and organic synthesis. This compound features a trifluoromethyl group that enhances its biological activity and stability. The molecular formula is , and it has a molecular weight of 207.58 g/mol. The compound is classified as an amino acid derivative and a fluorinated organic compound, which places it within the broader category of perfluoroalkyl substances.
The synthesis of ethyl (2S)-2-amino-3,3,3-trifluoropropanoate can be achieved through various methods, including:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection, to maximize yield and purity. For instance, the use of specific catalysts can significantly influence the stereochemistry of the product.
Ethyl (2S)-2-amino-3,3,3-trifluoropropanoate has a distinct molecular structure characterized by:
Ethyl (2S)-2-amino-3,3,3-trifluoropropanoate participates in various chemical reactions typical for amino acids and fluorinated compounds:
The reactivity of this compound is influenced by its trifluoromethyl group, which can stabilize intermediates during nucleophilic attacks and enhance selectivity in reactions.
The mechanism of action for ethyl (2S)-2-amino-3,3,3-trifluoropropanoate primarily involves its interaction with biological targets such as enzymes or receptors:
Research indicates that fluorinated compounds often exhibit unique biological activities due to their altered electronic properties compared to their non-fluorinated analogs .
Relevant data includes:
Ethyl (2S)-2-amino-3,3,3-trifluoropropanoate finds applications primarily in:
This compound exemplifies the utility of fluorinated compounds in enhancing biological activity and stability in drug development processes.
Biocatalytic methods have emerged as sustainable pathways for synthesizing enantioenriched α-trifluoromethyl amine derivatives, overcoming limitations of traditional chemical synthesis. Engineered enzymes enable efficient access to chiral fluorinated building blocks like ethyl (2S)-2-amino-3,3,3-trifluoropropanoate, which serve as critical precursors for pharmaceuticals and agrochemicals. These compounds exhibit enhanced metabolic stability and binding specificity compared to non-fluorinated analogs due to the electronegative trifluoromethyl group's influence on pKa and conformational behavior [3]. The biocatalytic toolbox has expanded significantly to include non-natural carbene transfer reactions, providing atom-economical routes to chiral fluorinated amines under mild conditions. This approach represents a paradigm shift from earlier methods that required pre-installed trifluoromethyl groups, rare metals, or multiple synthetic steps with moderate stereoselectivity [3].
Table 1: Optimization of Biocatalytic N–H Carbene Insertion for α-Trifluoromethyl Amino Esters
Reaction Parameter | Condition A | Condition B | Optimal Condition |
---|---|---|---|
Catalyst | Mb(H64V,V68A) | Ht-Cc552(M59G) | Ht-Cc552(M59G) |
Diazo Reagent | EtDTP (2a) | BnDTP | BnDTP |
Reductant | None | Na₂S₂O₄ | Na₂S₂O₄ |
Atmosphere | Air | N₂ | N₂ (anaerobic) |
Yield (%) | <2 | >99 | >99 |
Enantiomeric Ratio | 50:50 | 64:36 | 95:5 to 99.5:0.5 |
Cytochrome c552 from Hydrogenobacter thermophilus (Ht-Cc552) has been engineered as a versatile platform for asymmetric N–H carbene insertion reactions. The M59G mutation replaces the axial methionine ligand, creating a vacant coordination site essential for diazo compound activation. This variant exhibits a significantly enhanced Fe³⁺/Fe²⁺ reduction potential (>+300 mV vs. +245 mV in wild-type), facilitating carbene formation from electron-deficient ethyl 2-diazo-3,3,3-trifluoropropanoate (EtDTP) [3]. The ferrous form of Ht-Cc552(M59G) reacts with diazo compounds to form an iron-carbene intermediate that inserts into N–H bonds of amine nucleophiles. This catalytic cycle proceeds under anaerobic conditions with sodium dithionite as a reductant, producing ethyl 2-amino-3,3,3-trifluoropropanoate derivatives with high enantioselectivity. Computational analyses reveal that the protein scaffold creates a chiral environment that controls the approach of the amine substrate to the carbene carbon, dictating the absolute stereochemistry of the insertion product [3].
Table 2: Comparison of Cytochrome c552 Variants for N–H Insertion
Catalyst Variant | Reduction Potential (mV) | Relative Activity | Enantioselectivity (er) |
---|---|---|---|
Wild-type Ht-Cc552 | +245 (±2) | Inactive | Not applicable |
Ht-Cc552(M59G) | >+300 | 100% (reference) | 64:36 to >99.5:0.5 |
Ht-Cc552(M59G/L16A) | Not reported | 125% | 99.5:0.5 (R) |
Ht-Cc552(M59G/Y36F) | Not reported | 85% | 95:5 (S) |
The integration of enzymatic and chemical steps enables enantiodivergent synthesis of both enantiomers of α-trifluoromethyl amino esters from a single biocatalyst. This approach leverages substrate engineering where modifications to the diazo reagent structure invert the enzyme's enantioselectivity. Benzyl 2-diazotrifluoropropanoate (BnDTP) produces the (R)-enantiomer of ethyl 2-amino-3,3,3-trifluoropropanoate with 99.5:0.5 er, while bulkier diazo reagents shift selectivity toward the (S)-enantiomer [3]. Subsequent chemical transformations convert these chiral building blocks into valuable derivatives:
A particularly efficient chemoenzymatic route involves the enzymatic synthesis of ethyl 2-amino-3,3,3-trifluoropropanoate followed by esterification with trifluoroacetic anhydride to produce activated intermediates for peptide coupling [6]. This methodology demonstrates broad substrate scope for aryl amines, including electron-deficient and sterically hindered variants, enabling the synthesis of diverse trifluoromethylated amine derivatives from a common chiral precursor [3].
Conventional racemic synthesis of ethyl 2-amino-3,3,3-trifluoropropanoate relies on nucleophilic substitution strategies starting from halogenated precursors. A prominent two-step approach begins with 2-bromo-3,3,3-trifluoropropene, which undergoes bromination with Br₂ to yield 2,2,3-tribromo-1,1,1-trifluoropropane. Subsequent reaction with potassium ethoxide (3 equivalents) facilitates an elimination-substitution-elimination-addition sequence, producing racemic ethyl 3,3,3-trifluoropropionate in 60% overall yield [1]. Alternative pathways include:
While these methods provide access to the racemic target compound (CAS: 764629-04-1), they lack stereocontrol and require resolution steps to obtain the desired (2S)-enantiomer [5]. Asymmetric hydrogenation remains challenging due to the lack of efficient chiral catalysts that can accommodate the trifluoromethyl group's steric and electronic properties, though recent advances in iridium-phosphine complexes show promise for related substrates [3].
Strategic modification of the diazo component enables precise control over stereoselectivity in cytochrome c552-catalyzed N–H insertion reactions. The electronic and steric properties of the ester group in alkyl 2-diazo-3,3,3-trifluoropropanoates significantly influence both reaction efficiency and enantioselectivity [3]. Key findings include:
This stereochemical modulation strategy enables the production of both enantiomers of ethyl 2-amino-3,3,3-trifluoropropanoate from a single engineered biocatalyst. The molecular basis for this control was elucidated through computational analysis, revealing how modifications to the diazo reagent alter its binding conformation within the enzyme active site. Benzyl 2-diazotrifluoropropanoate positions the trifluoromethyl group in a hydrophobic pocket near phenylalanine residues, while bulkier esters displace the trifluoromethyl group toward a different chiral environment [3]. This substrate engineering approach complements protein engineering efforts, providing a versatile tool for stereochemical control without requiring extensive enzyme re-engineering for each target molecule.
Table 3: Comparison of Synthesis Methodologies for Ethyl 2-Amino-3,3,3-trifluoropropanoate
Methodology | Starting Material | Key Steps | Yield | Enantioselectivity |
---|---|---|---|---|
Biocatalytic N–H Insertion | Ethyl 2-diazo-3,3,3-trifluoropropanoate | Ht-Cc552(M59G) catalysis with aryl amine | >99% | Up to 99.5:0.5 er |
Tribromide Elimination | 2-Bromo-3,3,3-trifluoropropene | Bromination + KOEt elimination | 60% | Racemic |
Enolate Amination | Alkyl trifluoroacetate | Enolate formation + amine addition | Not reported | Dependent on chiral amine |
Asymmetric Hydrogenation | Enamide precursor | Chiral catalyst-mediated reduction | Not reported | Moderate to high (reported for analogs) |
CAS No.:
CAS No.: 15565-46-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 94087-41-9